2-(2-Iodonaphthalen-1-yl)acetic acid
Description
2-(2-Iodonaphthalen-1-yl)acetic acid is an iodinated naphthalene derivative functionalized with an acetic acid group. Its molecular formula is C₁₂H₉IO₂, with a molecular weight of 312.10 g/mol . The iodine substituent at the 2-position of the naphthalene ring introduces significant steric bulk and electronic effects, distinguishing it from non-halogenated analogs. This compound is synthesized via LiOH-catalyzed hydrolysis of its methyl ester precursor, achieving a high yield of 95% under mild conditions . Its structural features make it a candidate for applications in organic synthesis, radiopharmaceuticals, and crystallography due to iodine’s heavy atom effect .
Properties
Molecular Formula |
C12H9IO2 |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2-(2-iodonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
CPXNRZQTLVFIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Iodo-1-Naphthaleneacetic acid typically involves the iodination of 1-Naphthaleneacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the naphthalene ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Iodo-1-Naphthaleneacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce naphthoquinones.
Scientific Research Applications
2-Iodo-1-Naphthaleneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of novel drugs or diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-Naphthaleneacetic acid involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Iodonaphthalen-1-yl)acetic acid with key analogs, highlighting differences in substituents, physicochemical properties, and applications:
*LogP values estimated via analogous compounds or computational tools (e.g., ChemDraw).
Key Observations:
Substituent Effects: Iodine vs. Bromine: The iodine atom in 2-(2-Iodonaphthalen-1-yl)acetic acid increases molecular weight by ~30% compared to its brominated analog (C₉H₉BrO₃, MW 245.07) . Electron-Withdrawing vs. Donating Groups: The iodine atom is mildly electron-withdrawing, which may slightly acidify the acetic acid moiety (pKa ~3–4) compared to hydroxyl or methoxy substituents, which are electron-donating .
Crystallography and Stability :
- Iodine’s heavy atom effect facilitates X-ray crystallography by improving diffraction contrast . However, iodinated compounds may exhibit lower thermal stability than brominated or hydroxylated analogs due to weaker C–I bonds .
Synthetic Utility :
- The iodine substituent serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl or alkynyl derivatives . In contrast, hydroxylated analogs (e.g., 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid) are more suited for conjugation via esterification or amidation .
Biological Relevance :
- Iodinated derivatives are explored in radiopharmaceuticals (e.g., iodine-131 labeling for imaging/therapy), whereas methoxy- or hydroxy-substituted analogs are prevalent in natural product synthesis (e.g., Combretastatin A-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
